molecular formula C19H21N3O3 B3020015 1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione CAS No. 1797957-57-3

1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione

Cat. No.: B3020015
CAS No.: 1797957-57-3
M. Wt: 339.395
InChI Key: RLHZERXOHAHFRL-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1797957-57-3) is a high-purity synthetic compound with the molecular formula C₁₉H₂₁N₃O₃ and a molecular weight of 339.4 g/mol . This chemically unique structure incorporates a phenyl group and a pyridazinone ring linked by a piperidine-butanedione chain, making it a promising scaffold for pharmacological investigation. Recent studies on structurally related pyridazin-3-one derivatives have highlighted their significant potential in biomedical research, particularly as potent vasorelaxant agents for cardiovascular studies . These analogs have been shown to exhibit superior aortic vasorelaxant activity, significantly increase eNOS mRNA expression, and upregulate aortic nitric oxide levels, suggesting a potential mechanism of action involving the NO/cGMP pathway . Furthermore, other pyridazinone derivatives have been investigated as H3 receptor inhibitors, indicating potential applications in neurological and cognitive disorder research . Key predicted physicochemical properties include a density of 1.224 g/cm³ and a boiling point of 603.5°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or lead structure in developing novel therapeutic agents.

Properties

IUPAC Name

1-phenyl-4-(4-pyridazin-3-yloxypiperidin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-13-10-16(11-14-22)25-18-7-4-12-20-21-18/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHZERXOHAHFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a piperidine ring, a pyridazine moiety, and a butane-1,4-dione backbone. Its unique arrangement of functional groups suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

This compound is characterized by its piperidine and pyridazine rings, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain, cognition, or other physiological functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Apoptotic Pathways Activation: It activates caspases and other apoptotic factors leading to programmed cell death.

A study reported that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potency as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy:
    • Researchers conducted a series of assays to evaluate the antimicrobial activity against clinical isolates of resistant bacterial strains. The results demonstrated that the compound outperformed traditional antibiotics in certain cases, suggesting its potential use in treating resistant infections.
  • Investigation of Anticancer Properties:
    • In vivo studies using murine models showed that administration of the compound significantly reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

MK88 (1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione) Substituents: Thiophene (Site A), trifluoromethylphenyl (Site B). Synthesis: Prepared via HOBt/TBTU-mediated coupling of 4-oxo-4-(2-thienyl)butanoic acid and 4-(4-trifluoromethylphenyl)piperidine in DCM (87% yield) . Spectroscopy:

  • 1H NMR : Signals for thiophene (δ 7.20–7.70 ppm) and piperidine protons (δ 1.60–3.20 ppm).
  • IR: C=O stretches at 1680–1720 cm⁻¹, C-F at 1150 cm⁻¹ .

1-(Piperidin-1-yl)-4-(Thiophen-2-yl)butane-1,4-dione

  • Substituents : Thiophene (Site A), unsubstituted piperidine (Site B).
  • Synthesis : Used in educational settings to compare mixed anhydride vs. carbodiimide coupling mechanisms .
  • Spectroscopy :

  • 1H NMR : Distinct thiophene protons (δ 7.30–7.80 ppm) and piperidine methylenes (δ 1.50–3.10 ppm) in CDCl3 .
  • IR : C=O peaks at 1675–1715 cm⁻¹ .

(R)-2-Hydroxy-1-morpholino-4-(piperidin-1-yl)butane-1,4-dione Substituents: Morpholine (Site B), hydroxy group (Site C). Synthesis: Asymmetric catalysis using tethered organocatalyst (86% yield) . Physical State: Semisolid material, contrasting with crystalline analogs.

Deuterated Analog (SNT-207858-D8)

  • Substituents : Deuterated pyrrolidine, dichlorophenyl.
  • Properties : Enhanced metabolic stability due to deuterium isotopes; stable at room temperature .

Comparative Analysis Table

Compound Name Substituents (Sites A/B/C) Synthesis Yield Key Spectroscopic Features Bioactivity Notes
Target Compound Phenyl, pyridazin-3-yloxy N/A Not reported Not studied
MK88 Thiophene, CF3-phenyl 87% C=O (1680–1720 cm⁻¹), C-F (1150 cm⁻¹) Glucose uptake modulation
1-(Piperidin-1-yl)-4-(thiophen-2-yl) Thiophene, piperidine Variable C=O (1675–1715 cm⁻¹) Educational use only
(R)-2-Hydroxy-1-morpholino derivative Morpholine, hydroxy 86% Not reported Novel, no bioactivity
SNT-207858-D8 Deuterated pyrrolidine, Cl-phenyl N/A N/A Enhanced stability

Spectroscopic and Functional Group Trends

  • C=O Stretches : Consistent across analogs (1675–1720 cm⁻¹), confirming diketone backbone stability.
  • Pyridazin-3-yloxy (target compound) may increase polarity compared to thiophene or phenyl substituents.

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